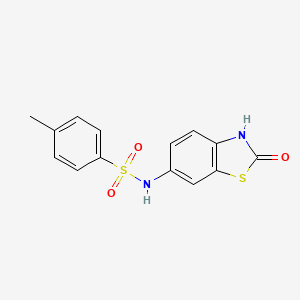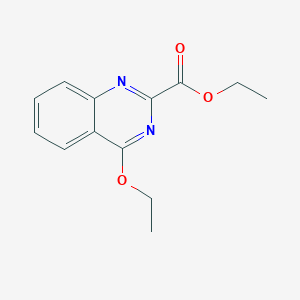
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including neurodegenerative disorders, cancer, and inflammation.
作用机制
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide binds to TSPO with high affinity and selectivity, leading to the modulation of various cellular processes, including calcium homeostasis, mitochondrial function, and inflammation. TSPO is expressed in various cell types, including microglia, astrocytes, and tumor cells, and its activation can lead to the production of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide, which can contribute to tissue damage and disease progression.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been shown to reduce neuroinflammation and neurodegeneration in animal models of Alzheimer's disease and multiple sclerosis, by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has also been shown to inhibit the growth and metastasis of various cancer cells, by inducing apoptosis and inhibiting angiogenesis and invasion.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its stability and solubility in aqueous solutions, and its ability to cross the blood-brain barrier and accumulate in TSPO-rich tissues. However, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide also has some limitations, including its relatively low signal-to-noise ratio in PET imaging, its potential off-target effects on other mitochondrial proteins, and its limited availability and high cost.
未来方向
There are several future directions for the research and development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds. One direction is the optimization of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging for the diagnosis and monitoring of various diseases, including neurodegenerative disorders, cancer, and inflammation. This could involve the development of new radioligands with higher affinity and selectivity for TSPO, as well as the validation of TSPO as a biomarker for disease diagnosis and monitoring.
Another direction is the development of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds as therapeutics for various diseases. This could involve the optimization of the chemical structure of N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties, as well as the validation of TSPO as a therapeutic target for disease treatment. This could also involve the development of new TSPO ligands with different mechanisms of action, such as allosteric modulators or inverse agonists, to modulate TSPO activity in a more specific and selective manner.
Overall, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide and related compounds hold great promise for the imaging and therapy of various diseases, and further research and development in this field could lead to significant advances in the diagnosis and treatment of these diseases.
合成方法
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylhydrazine with 3-pyridylacetic acid, followed by cyclization with triphosgene and subsequent reaction with isoxazole-3-carboxylic acid. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
科学研究应用
N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been extensively studied for its potential applications in imaging and therapy of various diseases. In particular, N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide has been used as a radioligand for positron emission tomography (PET) imaging of TSPO expression in vivo. TSPO expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer, making it a potential biomarker for disease diagnosis and monitoring. N-(2,5-dimethylphenyl)-5-pyridin-3-ylisoxazole-3-carboxamide PET imaging has been used to visualize TSPO expression in various animal models and human patients with neurodegenerative disorders, such as Alzheimer's disease and multiple sclerosis, and cancer, such as breast cancer and glioma.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-6-12(2)14(8-11)19-17(21)15-9-16(22-20-15)13-4-3-7-18-10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOJGMASYHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethylphenyl)-5-(pyridin-3-YL)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)


![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![3-(4-fluorophenyl)-1-[(4-methoxyphenyl)acetyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7544131.png)
![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)

![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)